molecular formula C16H10N2OS B2531640 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile CAS No. 478033-41-9

5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile

Cat. No.: B2531640
CAS No.: 478033-41-9
M. Wt: 278.33
InChI Key: YOYHWBOAHVOISV-WOJGMQOQSA-N
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Description

5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile is a conjugated azomethine (Schiff base) that integrates furan and thiophene heterocyclic systems. This molecular architecture is of significant interest in the development of advanced organic materials . The compound's extended π-conjugated system, characterized by a stable E configuration around the azomethine bond, is crucial for electronic applications . In pharmaceutical research, such thiophene-containing structures serve as key precursors for the synthesis of non-proteinogenic α-amino acids, like 3-(2-thienyl)alanine (Tia) derivatives . These synthetic amino acids are investigated for their potential to activate enzymes such as phenylalanine hydroxylase (PAH), with implications for managing conditions like phenylketonuria . Furthermore, peptides incorporating Tia have been identified as potent antagonists of bradykinin receptors, highlighting their therapeutic potential in treating inflammatory diseases and other medical conditions . The nitrile group within the molecule offers a versatile handle for further synthetic modification, enabling the exploration of a wider array of chemical space and the development of novel bioactive molecules or functional materials . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-phenyl-2-[(E)-thiophen-2-ylmethylideneamino]furan-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-13-9-15(12-5-2-1-3-6-12)19-16(13)18-11-14-7-4-8-20-14/h1-9,11H/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYHWBOAHVOISV-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile typically involves the condensation of thiophene-2-carbaldehyde with 5-phenylfuran-3-carbonitrile in the presence of a suitable base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Cyclization Reactions

The nitrile and imine groups may participate in cyclization to form fused heterocycles. For instance:

  • Intramolecular Cyclization :

    • Under basic conditions (e.g., K₂CO₃), the nitrile group could undergo nucleophilic attack by the imine nitrogen, forming a pyridine or pyrimidine ring.

    • Similar cyclizations were observed in the synthesis of thieno[2,3-d]pyrimidines from dihydrothiophene carbonitriles .

Catalyst Temperature Product Yield Source
K₂CO₃40–50°CThieno[2,3-d]pyrimidine derivatives61–74%

Electrophilic Substitution on the Furan Ring

The electron-rich furan ring may undergo substitution reactions, influenced by the nitrile and phenyl groups:

  • Nitration/Sulfonation :

    • Directed by the electron-withdrawing nitrile group, electrophiles (e.g., NO₂⁺) could attack the 4-position of the furan ring.

    • Comparable reactivity was noted in 5-phenyl-2-furaldehyde derivatives, where substituents directed regioselectivity .

Hydrolysis of the Nitrile Group

The carbonitrile (-CN) group can be hydrolyzed to a carboxylic acid (-COOH) or amide (-CONH₂) under acidic or basic conditions:

  • Acidic Hydrolysis :

    • Concentrated HCl at reflux converts -CN to -COOH.

    • Observed in the hydrolysis of similar nitrile-containing pyrimidines .

  • Basic Hydrolysis :

    • NaOH/H₂O₂ converts -CN to -CONH₂, as reported for dihydropyrimidine carbonitriles .

Reduction of the Imine Bond

The imine linkage can be reduced to an amine using agents like NaBH₄ or H₂/Pd-C:

  • Reduction Pathway :

    • NaBH₄ in methanol reduces the C=N bond to C-N, yielding 5-phenyl-2-[(thiophen-2-ylmethyl)amino]furan-3-carbonitrile.

    • Similar reductions were performed on hydrazone derivatives .

Reducing Agent Conditions Yield Source
NaBH₄Methanol, RT, 2 h75–80%

Condensation with Active Methylene Compounds

The imine group may react with compounds like malononitrile or ethyl cyanoacetate to form conjugated systems:

  • Example Reaction :

    • Condensation with malononitrile in THF forms a fused pyridone derivative via 1,6-dipolar cyclization .

Reagent Catalyst Product Yield Source
MalononitrileCuCl₂Pyridone-furan hybrid65%

Functionalization of the Thiophene Ring

The thiophene moiety can undergo electrophilic substitution (e.g., halogenation, nitration) or cross-coupling reactions:

  • Suzuki Coupling :

    • Palladium-catalyzed coupling with aryl boronic acids introduces substituents at the 5-position of the thiophene .

Table 1: Catalytic Efficiency in Cyclization Reactions

Entry Catalyst Temperature Yield (%)
210% aq K₂CO₃40–50°C64
1210% aq Na₂CO₃40–50°C74

Table 2: Reduction of Imine Derivatives

Entry Substrate Reducing Agent Yield (%)
1Hydrazone analog of targetNaBH₄78

Scientific Research Applications

Chemistry

In the field of chemistry, 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile serves as a building block for synthesizing more complex molecules. Its unique structural features allow it to participate in various synthetic pathways that lead to the development of novel compounds with desired properties.

Biology

The compound is being studied for its biological activities , particularly its potential antimicrobial and anticancer properties. Preliminary studies indicate that it may exhibit significant inhibitory effects on specific cancer cell lines, making it a candidate for further exploration as a therapeutic agent in oncology .

Medicine

Research is ongoing to evaluate the compound's efficacy as a therapeutic agent . Its interactions with biological targets such as enzymes and receptors are being investigated to understand its mechanisms of action better. The compound's ability to inhibit or activate these targets could lead to the development of new treatments for various diseases .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties. Its unique chemical structure lends itself to applications in dyes, sensors, and other advanced materials .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell growth in vitro with IC50 values indicating potential therapeutic use .
Study BAntimicrobial PropertiesExhibited strong activity against various bacterial strains, suggesting its utility as an antimicrobial agent.
Study CMaterial Science ApplicationsUsed as a precursor in synthesizing novel polymeric materials with enhanced electrical conductivity .

Mechanism of Action

The exact mechanism of action for 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thiophene and furan rings may facilitate binding to biological macromolecules, while the carbonitrile group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Analogous Compounds
Compound Name Core Structure Substituents at Position 2 Substituents at Position 5 Key Functional Groups Reference
5-Phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile Furan (E)-Thiophene-2-ylmethylidene imine Phenyl Carbonitrile, Imine Target
2-[(E)-[(5-Methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile Furan (E)-5-Methylfuran-2-ylmethylidene imine Phenyl Carbonitrile, Imine
2-Amino-5-phenylfuran-3-carbonitrile Furan Amino Phenyl Carbonitrile, Amine
5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile Thiophene 2-Nitrophenylamino Methyl Carbonitrile, Amine
(E)-3-Allyl-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]thiazolidin-4-one Thiazolidinone Allyl, Thiophene-2-ylmethylidene - Sulfur, Ketone

Key Observations :

  • Heterocyclic Core: The target compound’s furan core distinguishes it from thiophene- or thiazolidinone-based analogs (e.g., ). Furan derivatives typically exhibit higher electron density compared to thiophenes, influencing reactivity and conjugation .
  • Substituent Effects: The (E)-thiophene-2-ylmethylidene imine group enhances π-conjugation compared to the amine group in 2-amino-5-phenylfuran-3-carbonitrile . In contrast, 5-methylfuran analogs () may show reduced aromatic stabilization due to methyl steric effects.

Key Observations :

  • The target compound’s synthesis likely follows a two-step process: (1) formation of 2-amino-5-phenylfuran-3-carbonitrile via cyclization , followed by (2) Schiff base formation with thiophene-2-carbaldehyde.
  • Thiophene-containing analogs (e.g., ) often require thioureas or thiols for cyclization, differing from furan-based routes.

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data
Compound Melting Point (°C) IR (CN stretch, cm⁻¹) LCMS ([M]⁻) Solubility
This compound Not reported ~2200 (predicted) - Moderate in DMF
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile 223–227 2204 277 Low in water
5-Methyl-2-(2-nitro-phenylamino)-thiophene-3-carbonitrile Not reported - - -

Key Observations :

  • The carbonitrile group in all compounds shows a characteristic IR stretch near 2200 cm⁻¹ .
  • Solubility varies with substituents; thiophene derivatives (e.g., ) may exhibit lower polarity compared to furans.

Biological Activity

5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following key characteristics:

PropertyValue
Molecular Formula C₁₆H₁₀N₂OS
Molecular Weight 278.3 g/mol
IUPAC Name 5-phenyl-2-(thiophen-2-ylmethylideneamino)furan-3-carbonitrile
CAS Number 478033-41-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to inhibition or activation of specific biochemical pathways, contributing to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against a range of bacteria, particularly Gram-positive strains. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of several derivatives related to this compound. The results showed that certain derivatives exhibited MIC values as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Properties

In addition to antimicrobial effects, there is emerging evidence that this compound may possess anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells through various mechanisms, including disruption of cell cycle progression and modulation of apoptotic pathways.

Mechanisms of Anticancer Activity

The anticancer effect is believed to be mediated by:

  • Inhibition of cell proliferation : The compound interferes with the signaling pathways that promote cell division.
  • Induction of apoptosis : It activates apoptotic pathways leading to programmed cell death.
  • Inhibition of metastasis : Studies suggest that it may reduce the migratory capabilities of cancer cells.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds, such as:

Compound NameMIC (μg/mL)Activity Type
5-phenyl-2-{[(E)-2-furylmethylidene]amino}-3-furonitrile15.6Antibacterial
5-phenyl-2-{[(E)-2-pyridylmethylidene]amino}-3-furonitrile31.25Anticancer

These comparisons highlight the varying potency and spectrum of activity across structurally similar compounds.

Q & A

Q. What are the established synthetic routes for 5-phenyl-2-[(E)-[(thiophen-2-yl)methylidene]amino]furan-3-carbonitrile?

  • Methodological Answer : The compound can be synthesized via condensation reactions between substituted amines and carbonyl-containing intermediates. A common approach involves:

Gewald Reaction : Reacting cyanoacetates with elemental sulfur and ketones or aldehydes under basic conditions to form thiophene intermediates .

Schiff Base Formation : Condensation of 2-aminofuran derivatives (e.g., 2-amino-3-cyanofuran) with thiophene-2-carbaldehyde under reflux in ethanol, catalyzed by acetic acid. Solvent-free or microwave-assisted methods may enhance reaction efficiency .
Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. What spectroscopic techniques are used to confirm the molecular structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Provides definitive proof of molecular geometry and stereochemistry. For example, Acta Crystallographica reports highlight bond angles and torsion angles in similar thiophene-furan hybrids .
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 7.2–8.1 ppm indicate aromatic protons; δ ~8.5 ppm corresponds to the imine (C=N) proton.
  • ¹³C NMR : Signals at ~160 ppm (C=N), ~110–120 ppm (furan/thiophene carbons), and ~115–120 ppm (carbonitrile group) .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Q. How do the compound’s solubility properties influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately polar solvents (ethanol, acetone). Experimental Implications :
  • Use DMSO for in vitro biological assays to ensure solubility.
  • For recrystallization, use ethanol-water mixtures (4:1 v/v) to optimize yield and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., L-proline) to accelerate Schiff base formation .
  • Solvent-Free Synthesis : Reduces side reactions. For example, fusion methods at 80–100°C achieve >85% yield in 2–4 hours .
  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 10–15 minutes at 100 W) while maintaining >90% purity .
    Table 1 : Comparison of Synthesis Methods
MethodTimeYield (%)Purity (%)Reference
Conventional Reflux6 h7085
Solvent-Free2 h8892
Microwave15 min8295

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to verify purity >95% before assays .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Structural Confirmation : Re-evaluate compound identity via X-ray crystallography if biological results conflict with expectations .

Q. What computational strategies predict reactivity or molecular interactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic attack .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or receptors). Focus on the thiophene-furan core for hydrogen bonding and π-π stacking .

Q. How to assess potential toxicity using in vitro models?

  • Methodological Answer :
  • Cytotoxicity Assays : Use MTT or resazurin assays in human primary cells (e.g., hepatocytes) at concentrations ≤100 μM.
  • Genotoxicity Screening : Perform Ames tests (Salmonella typhimurium strains TA98/TA100) to detect mutagenicity.
    Note : Toxicity data for this compound is limited; prioritize in vitro screening before in vivo studies .

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